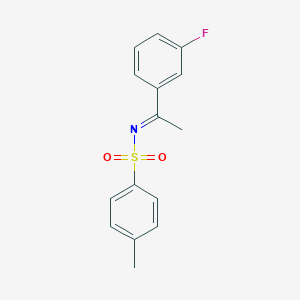
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorophenyl and a methylbenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 3-fluoroacetophenone with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of essential metabolites, ultimately affecting the growth and survival of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(3-Fluorophenyl)ethylidene)formohydrazide: Similar structure but with a formohydrazide group instead of a sulfonamide group.
N-(1-(3-Fluorophenyl)ethylidene)hydroxylamine: Contains a hydroxylamine group instead of a sulfonamide group.
Uniqueness
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of a fluorophenyl group and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition, which are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C15H14FNO2S |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(NE)-N-[1-(3-fluorophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14FNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+ |
Clave InChI |
KTXUZXGKZXJMAS-SFQUDFHCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
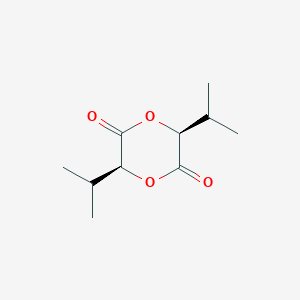
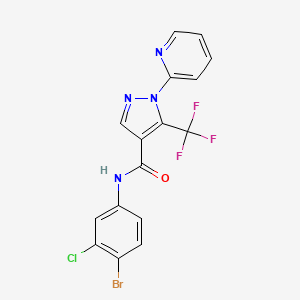
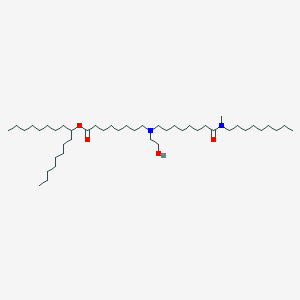
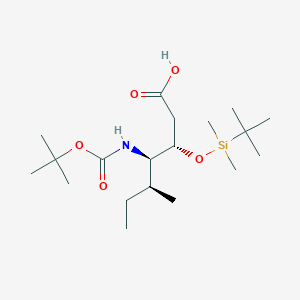
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)

![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)
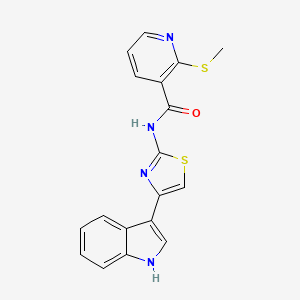

![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)

